N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3-(2-oxopyrrolidin-1-yl)propanamide
Description
N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3-(2-oxopyrrolidin-1-yl)propanamide is a complex organic compound that features a thiadiazole ring and a pyrrolidinone moiety
Properties
IUPAC Name |
N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3-(2-oxopyrrolidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-13(5-6-13)11-15-12(20-16-11)14-9(18)4-8-17-7-2-3-10(17)19/h2-8H2,1H3,(H,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNYRYMQZMHUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NSC(=N2)NC(=O)CCN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3-(2-oxopyrrolidin-1-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with electrophilic agents like nitroalkanes in the presence of polyphosphoric acid.
Attachment of the Pyrrolidinone Moiety: This step involves the reaction of the thiadiazole intermediate with a suitable pyrrolidinone derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3-(2-oxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the pyrrolidinone moiety can produce alcohols.
Scientific Research Applications
N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3-(2-oxopyrrolidin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anticonvulsant agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interaction of thiadiazole derivatives with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3-(2-oxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolidinone Derivatives: Compounds with the pyrrolidinone moiety are known for their pharmacological activities, including anticonvulsant and anti-inflammatory effects.
Uniqueness
N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-3-(2-oxopyrrolidin-1-yl)propanamide is unique due to the combination of the thiadiazole and pyrrolidinone moieties, which may confer synergistic effects and enhance its biological activity compared to compounds containing only one of these functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
